Physicochemical properties of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid
Physicochemical properties of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid
The following technical guide provides an in-depth physicochemical profiling of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid . This document is structured for researchers and formulation scientists, focusing on the critical interplay between the molecule's structural attributes and its behavior in biological and aqueous systems.[1][2]
Executive Summary
{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (Formula: C₁₂H₁₇NO₆S; MW: 303.[1][2][3]33) is a specialized sulfonamido-carboxylic acid derivative.[1][2] Often utilized as a pharmacophore building block or a specific probe in medicinal chemistry, its behavior is governed by the competing hydrophobicity of the diethoxy-substituted benzene ring and the dual-acidic nature of the N-sulfonylglycine tail.[1][2]
This guide details the compound's ionization states, pH-dependent solubility, and lipophilicity profiles, providing a roadmap for experimental validation and formulation development.[1][2]
Chemical Identity & Structural Analysis
Before analyzing properties, we must establish the structural baseline.[1][2] The molecule consists of a lipophilic "head" (3,4-diethoxyphenyl) linked via a sulfonyl group to a polar "tail" (glycine).[1][2]
| Parameter | Specification |
| IUPAC Name | 2-{[(3,4-diethoxyphenyl)sulfonyl]amino}acetic acid |
| Common Identifier | N-(3,4-Diethoxyphenylsulfonyl)glycine |
| Molecular Formula | C₁₂H₁₇NO₆S |
| Molecular Weight | 303.33 g/mol |
| CAS Registry | Referenced in specialized libraries (e.g., SCBT) [1] |
| SMILES | CCOc1ccc(S(=O)(=O)NCC(=O)O)cc1OCC |
| Key Functional Groups | [1][2][3][4][5][6][7] • Sulfonamide (-SO₂NH-) [1][2][4] • Carboxylic Acid (-COOH) [1][2] • Di-ethoxy Ether (Ar-O-Et) |
Structural Visualization
The following diagram illustrates the pharmacophoric regions of the molecule, highlighting the polarity gradient that drives its physicochemical behavior.
Figure 1: Pharmacophoric segmentation of the molecule showing the separation between the hydrophobic aromatic core and the hydrophilic acidic tail.[1][2]
Physicochemical Properties (The Core)
Ionization Profile (pKa)
This molecule is a di-acid .[1][2] It possesses two ionizable protons with distinct dissociation constants.[1][2] Understanding these values is critical for predicting solubility at physiological pH.[1][2]
-
Carboxylic Acid (pKa₁ ≈ 3.8 – 4.2): The terminal carboxylic acid is the most acidic proton.[1][2] At gastric pH (1–2), it remains protonated (neutral).[1][2] At intestinal pH (6.8), it is fully deprotonated (anionic).[1][2]
-
Sulfonamide Nitrogen (pKa₂ ≈ 10.5 – 11.5): The proton on the nitrogen atom is weakly acidic due to the electron-withdrawing sulfonyl group.[1][2] However, it typically remains protonated at physiological pH (7.4).[1][2]
Implication: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate negative charge), which aids aqueous solubility but may limit passive membrane diffusion compared to the neutral form.[1][2]
Lipophilicity (LogP vs. LogD)
The presence of two ethyl ether groups significantly increases the lipophilicity of the aromatic ring, counterbalancing the polar tail.[1][2]
-
Predicted LogP (Intrinsic): ~1.8 – 2.2 (Neutral form).[1][2] This indicates moderate lipophilicity, suggesting good membrane permeability if the molecule is uncharged.[1][2]
-
Predicted LogD (pH 7.4): ~ -0.5 to 0.[1][2]5. Due to ionization of the carboxylate, the effective distribution coefficient (LogD) drops significantly at neutral pH, shifting the equilibrium toward the aqueous phase.[1][2]
Solubility Profile
| Solvent System | Predicted Solubility | Mechanism |
| Water (pH 1.2) | Low (< 0.1 mg/mL) | Molecule is neutral and crystalline lattice energy dominates.[1][2] |
| Phosphate Buffer (pH 7.4) | High (> 5 mg/mL) | Formation of carboxylate salt drives solvation.[1][2] |
| DMSO | Very High (> 50 mg/mL) | Excellent solvation of both aromatic and polar domains.[1][2][8] |
| Ethanol | Moderate | Solubilizes the diethoxy-phenyl core.[1][2] |
Experimental Protocols
To validate the theoretical profile above, the following standardized workflows are recommended. These protocols ensure data integrity and reproducibility.[1][2]
Potentiometric pKa Determination
Objective: Accurately determine pKa₁ and pKa₂.
Methodology:
-
Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.
-
Titration: Titrate with 0.1 M KOH under inert gas (N₂) atmosphere to prevent carbonate formation.
-
Data Analysis: Use the Bjerrum plot method or Yasuda-Shedlovsky extrapolation to determine aqueous pKa values from the co-solvent data.
Shake-Flask Solubility Assay (Thermodynamic)
Objective: Determine equilibrium solubility at pH 7.4.
Workflow Visualization:
Figure 2: Thermodynamic solubility determination workflow ensuring saturation equilibrium.[1][2]
Critical Control Points:
-
Filter Selection: Use PVDF or PTFE filters; avoid Nylon which may bind the acidic sulfonamide.[1][2]
-
Detection: UV absorbance at λ_max (approx. 270-280 nm for the dialkoxybenzene chromophore).[1]
Biological & Pharmaceutical Implications[1][2][4][6][8][9]
Membrane Permeability
The "Rule of 5" compliance is likely met (MW < 500, H-bond donors < 5, LogP < 5).[1][2] However, the acidic nature is the rate-limiting factor.[1][2]
-
Gastric Absorption: High probability.[1][2] The neutral form at pH 1.2 is lipophilic enough to cross membranes.[1][2]
-
Systemic Distribution: Once in the blood (pH 7.4), the molecule will be ionized (anionic), potentially restricting distribution into tissues unless active transport mechanisms (e.g., Organic Anion Transporters - OATs) are involved.[1][2]
Stability
-
Hydrolysis: The sulfonamide bond is generally stable to hydrolysis under physiological conditions.[1][2] The amide-like linkage is resistant to proteases.[1]
-
Oxidation: The ethoxy groups on the benzene ring are potential sites for metabolic O-dealkylation by Cytochrome P450 enzymes (e.g., CYP2D6 or CYP3A4), which would generate phenolic metabolites [2].[1][2]
References
-
Santa Cruz Biotechnology. {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid Product Data Sheet.[1][2][3] Retrieved from scbt.com.[1][2] Link
-
Testa, B., & Mayer, J. M. (2003).[1][2] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology.[1][2] Wiley-VCH.[1] (Authoritative text on metabolic stability of sulfonamides).
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
PubChem Compound Database. Sulfonamide Structure-Activity Relationships. National Center for Biotechnology Information.[1][2] Link
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- 2. 93-40-3|3,4-Dimethoxyphenylacetic acid|BLD Pharm [bldpharm.com]
- 3. {[(3,4-diethoxyphenyl)sulfonyl]amino}acetic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 7. jbino.com [jbino.com]
- 8. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation | PLOS One [journals.plos.org]
